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Compound of Interest

2,2-difluoro-1,3-benzodioxole-4-
Compound Name:
carbaldehyde

Cat. No.: B053431

An In-Depth Technical Guide to the Chemical Reactivity of 2,2-difluoro-1,3-benzodioxole-4-
carbaldehyde

Introduction: A Molecule of Strategic Importance

2,2-difluoro-1,3-benzodioxole-4-carbaldehyde is a fluorinated aromatic aldehyde that serves
as a critical building block in medicinal chemistry and materials science. Its unique electronic
properties, conferred by the difluoromethylenedioxy group, make it a valuable synthon for
introducing fluorine into complex molecular architectures. This guide provides an in-depth
exploration of its chemical reactivity, focusing on the interplay between its core functional
groups: the aldehyde, the electron-deficient aromatic ring, and the difluorinated dioxole bridge.
Understanding these principles is paramount for researchers aiming to leverage this compound
in novel synthetic campaigns.

The difluoromethylenedioxy moiety is a key bioisostere for catechol and resorcinol groups,
often enhancing metabolic stability and modulating physicochemical properties such as
lipophilicity and pKa. The aldehyde at the 4-position provides a versatile handle for a wide array
of chemical transformations, making this molecule a strategic starting point for the synthesis of
targeted therapeutics and advanced organic materials.

Physicochemical Properties
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A summary of the key physical and chemical properties of 2,2-difluoro-1,3-benzodioxole-4-
carbaldehyde is essential for its effective use in a laboratory setting.

Property Value Reference
CAS Number 119895-68-0

Molecular Formula CsHaF203

Molecular Weight 186.11 g/mol

Appearance Liquid or Solid

Density ~1.423 g/mL at 25 °C

Refractive Index n20/D ~1.497

Flash Point 91.1 °C (196.0 °F)

Storage Temperature -20°C

Core Reactivity Analysis

The chemical behavior of this molecule is dominated by the electrophilic nature of the
aldehyde's carbonyl carbon. The electron-withdrawing effects of the adjacent aromatic ring,
further intensified by the difluorodioxole group, render this carbonyl highly susceptible to
nucleophilic attack.

Key Reactivity Zones

2,2-difluoro-1,3-benzodioxole-4-carbaldehyde

Highly Electrophilic Carbony! Deactivated by EWGs Strong Electron-Withdrawing Effect
Susceptible to Nucleophilic Addition Favors meta-dirgcting reactions (if forced) Enhances Aldehyde Reactivity

Aromatic Ring N Difluorodioxole Bridge
(Secondary Site) (Modulating Group)

Aldehyde Group
(Primary Site)
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Caption: Key reactivity sites of the title compound.

Section 1: Reactions of the Aldehyde Functional
Group

The formyl group (-CHO) is the primary center of reactivity, undergoing a variety of
transformations that are fundamental to synthetic organic chemistry.

Nucleophilic Addition

Nucleophilic addition is the cornerstone reaction of aldehydes.[1] The partial positive charge on
the carbonyl carbon makes it an excellent electrophile for a wide range of nucleophiles.[1][2]
This reaction transforms the carbon's hybridization from sp? (trigonal planar) to sp?3
(tetrahedral).[1]

Caption: Generalized mechanism for nucleophilic addition.

Field Insight: The strong electron-withdrawing nature of the difluorobenzodioxole ring
significantly enhances the electrophilicity of the carbonyl carbon compared to benzaldehyde.
This often allows reactions to proceed under milder conditions or with less reactive
nucleophiles. However, it can also increase the propensity for side reactions if the nucleophile
is also a strong base.

Exemplary Protocol: Grignard Reaction to form a Secondary Alcohol

This protocol details the addition of a methyl group using methylmagnesium bromide.
Objective: To synthesize 1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanol.

Methodology:

e Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a
magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. Maintain a positive
pressure of dry nitrogen throughout the reaction.
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» Reagent Preparation: In the flask, dissolve 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde
(1.0 eq) in anhydrous diethyl ether (15 mL per mmol of aldehyde). Cool the solution to 0 °C
in an ice bath.

o Grignard Addition: Add methylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether)
dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does
not exceed 10 °C.

o Reaction Monitoring: After the addition is complete, allow the reaction to warm to room
temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer
Chromatography (TLC) until the starting aldehyde is consumed.

o Workup: Cool the flask back to 0 °C and cautiously quench the reaction by the slow,
dropwise addition of saturated aqueous ammonium chloride (NH4Cl) solution (10 mL).

o Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl
ether (3 x 20 mL). Combine the organic layers.

 Purification: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous
sodium sulfate (Na2S0a), filter, and concentrate under reduced pressure. The crude product
can be purified by flash column chromatography on silica gel.

Oxidation to Carboxylic Acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2,2-difluoro-1,3-
benzodioxole-4-carboxylic acid (CAS 126120-85-2), a valuable intermediate in its own right.[3]

Causality in Reagent Selection: While strong oxidants like potassium permanganate can be
used, they risk cleaving the dioxole ring or reacting with the aromatic system. Milder, more
selective reagents are preferred. The Pinnick oxidation, using sodium chlorite (NaCIlO2)
buffered with a phosphate salt, is an excellent choice as it is highly selective for aldehydes.

Experimental Protocol: Pinnick Oxidation
Objective: To synthesize 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid.

Methodology:
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e Setup: In a round-bottom flask, dissolve the aldehyde (1.0 eq) in a mixture of tert-butanol
and water (4:1 v/v).

* Reagents: Add 2-methyl-2-butene (2.0 eq) as a chlorine scavenger. In a separate flask,
prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (NaH2POa)
(1.5 eq) in water.

o Reaction: Add the aqueous oxidant solution dropwise to the aldehyde solution at room
temperature.

e Monitoring & Workup: Stir the reaction for 4-6 hours, monitoring by TLC. Upon completion,
adjust the pH to ~3-4 with 1 M HCI.

« |solation: Extract the product with ethyl acetate (3 x 25 mL). Wash the combined organic
layers with brine, dry over Na2SQOa4, and concentrate in vacuo to yield the crude carboxylic
acid, which can be recrystallized for purification.

Reduction to Primary Alcohol

Reduction of the aldehyde yields the corresponding primary alcohol, (2,2-difluoro-1,3-
benzodioxol-4-yl)methanol.

Causality in Reagent Selection: Sodium borohydride (NaBHa) is the reagent of choice for this
transformation. It is a mild reducing agent, highly selective for aldehydes and ketones, and safe
to use in protic solvents like methanol or ethanol. Stronger reducing agents like lithium
aluminum hydride (LiAlH4) would also be effective but are less convenient due to their violent
reaction with protic solvents, requiring anhydrous conditions.
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Caption: Experimental workflow for the reduction of the aldehyde.
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Section 2: Influence of the Aromatic System and
Dioxole Ring

The 2,2-difluoro-1,3-benzodioxole moiety is a powerful electron-withdrawing group. This
deactivates the aromatic ring towards electrophilic aromatic substitution (e.g., nitration,
halogenation). Such reactions, if required, would necessitate harsh conditions and may lead to
a mixture of products or decomposition. The primary influence of this group is electronic,
modulating the reactivity of substituents attached to the benzene ring, as seen with the
enhanced electrophilicity of the 4-carbaldehyde group.

The stability of the difluorodioxole ring is generally high under neutral and acidic conditions.
However, it can be susceptible to cleavage under strongly basic conditions, especially at
elevated temperatures, which could lead to the formation of catechol derivatives. This is a
critical consideration when planning multi-step syntheses.

Conclusion and Outlook

2,2-difluoro-1,3-benzodioxole-4-carbaldehyde is a highly functionalized building block whose
reactivity is primarily centered on its electrophilic aldehyde group. Standard transformations
such as nucleophilic additions, oxidations, and reductions proceed efficiently, often enhanced
by the electron-withdrawing nature of the fluorinated ring system. For drug development
professionals and synthetic chemists, a thorough understanding of this reactivity profile allows
for the rational design of synthetic routes to complex, fluorinated molecules with desirable
pharmacological and material properties. The protocols and insights provided herein serve as a
validated foundation for the practical application of this versatile chemical intermediate.

References
» Nucleophilic Addition reactions. YouTube video by MaChemGuy. [Link]

» Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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